CH5183284 - 1265229-25-1

CH5183284

Catalog Number: EVT-287335
CAS Number: 1265229-25-1
Molecular Formula: C20H16N6O
Molecular Weight: 356.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CH5183284/Debio 1347 is a novel, orally available, and selective inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3. [] It was discovered by Chugai Pharmaceutical Co., Ltd. and is being developed by Debiopharm International S.A. under an exclusive worldwide license. [] FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, apoptosis, and differentiation. [, ] Dysregulation of FGFR signaling pathways, often caused by genetic alterations like gene amplification, point mutations, and chromosomal translocations, is implicated in the development and progression of various cancers. [, , , , , ] CH5183284/Debio 1347 demonstrates preferential antitumor activity against cancer cells harboring these FGFR genetic alterations. [, , ]

Molecular Structure Analysis

While a comprehensive molecular structure analysis is not provided in the abstracts, one study mentions that CH5183284/Debio 1347 possesses a unique chemical scaffold compared to other FGFR inhibitors. [] This unique structure allows it to interact with specific residues in the ATP binding site of FGFR1, FGFR2, and FGFR3, contributing to its selectivity. [, ] Molecular docking studies comparing CH5183284/Debio 1347 with similar compounds and FGFR1 demonstrated comparable binding interactions. []

Mechanism of Action

CH5183284/Debio 1347 functions as a selective, ATP-competitive inhibitor of FGFRs 1, 2, and 3. [, , , ] It binds to the ATP-binding site of these receptors, preventing ATP from binding and thereby inhibiting FGFR kinase activity. [] This inhibition disrupts downstream signaling pathways essential for cancer cell proliferation, survival, and other cellular processes. [, , , ] Notably, CH5183284/Debio 1347 demonstrates a unique ability to inhibit a relevant FGFR2 gatekeeper mutant (V564F) that confers resistance to other FGFR inhibitors. [, ] This suggests a distinct binding mode compared to other inhibitors and highlights its potential therapeutic advantage in cancers harboring this specific mutation. [, ] Furthermore, CH5183284/Debio 1347 effectively inhibits the oncogenic activity of FGFR3-BAIAP2L1 fusion protein by blocking the constitutive activation of FGFR3 kinase, which is driven by the dimerization of the BAIAP2L1 BAR domain. [, ]

Applications

CH5183284/Debio 1347 has shown promise in preclinical and early clinical studies as a potential therapeutic agent for various cancers harboring FGFR genetic alterations. [, , , , , ] Its applications include:

  • Targeting FGFR-driven cancers: CH5183284/Debio 1347 has demonstrated antitumor activity against a range of cancer cell lines and xenograft models with FGFR genetic alterations, including amplifications, mutations, and fusions. [, , , , , ] This efficacy has been observed in various cancer types, including bladder cancer, lung cancer, breast cancer, gastric cancer, cholangiocarcinoma, and prostate cancer. [, , , , , , ]
  • Overcoming resistance mechanisms: CH5183284/Debio 1347's unique ability to inhibit the FGFR2 V564F gatekeeper mutant suggests its potential in overcoming resistance mechanisms associated with this mutation. [, ] This is particularly relevant as gatekeeper mutations often confer resistance to other FGFR inhibitors. [, ]
  • Investigating FGFR signaling pathways: CH5183284/Debio 1347 has been used as a tool to study the downstream effects of FGFR inhibition in cancer cells. [] Studies using CH5183284/Debio 1347 have shown that it effectively suppresses ERK signaling, suggesting that this pathway plays a crucial role in the antitumor activity of FGFR inhibitors. [] These findings provide valuable insights into the molecular mechanisms underlying FGFR inhibitor efficacy. []
Future Directions
  • Further clinical development: CH5183284/Debio 1347 is currently being evaluated in clinical trials for various cancer types. [, , , , , , , , ] Continued investigation of its safety, efficacy, and optimal dosing strategies in different patient populations is crucial.
  • Biomarker development and patient selection: Identifying predictive biomarkers of response to CH5183284/Debio 1347 is essential for optimizing patient selection and improving treatment outcomes. [, , ] While FGFR genetic alterations show promise as potential biomarkers, some studies suggest that high FGFR expression levels, even in the absence of genetic alterations, may also predict sensitivity to CH5183284/Debio 1347. [, , ]

NVP-BGJ398 (Infigratinib)

  • Compound Description: NVP-BGJ398, also known as Infigratinib, is a potent and selective pan-FGFR inhibitor. [] It is an ATP-competitive inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4. []
  • Relevance: NVP-BGJ398 is structurally similar to CH5183284 and shares the same mechanism of action by inhibiting FGFRs. [, ] The research papers used NVP-BGJ398 as a comparator to understand the unique selectivity profile and potential advantages of CH5183284. []

AZD4547

  • Compound Description: AZD4547 is an orally available, potent, and selective inhibitor of FGFR1, FGFR2, and FGFR3. [] It exhibits antitumor activity in preclinical models of various cancers harboring FGFR genetic alterations. []
  • Relevance: Similar to CH5183284, AZD4547 acts as an ATP-competitive inhibitor, targeting FGFR1, FGFR2, and FGFR3. [, ] The research papers compared the binding modes and structure-activity relationships of both compounds to guide the optimization of CH5183284. []

Erdafitinib

  • Compound Description: Erdafitinib is a potent and selective pan-FGFR tyrosine kinase inhibitor. [] This drug received FDA accelerated approval for treating adult patients with locally advanced or metastatic urothelial carcinoma with susceptible activating mutations or fusions in FGFR2 or FGFR3. []
  • Relevance: While both Erdafitinib and CH5183284 target FGFRs, Erdafitinib inhibits all four FGFR subtypes (FGFR1-4), whereas CH5183284 is selective for FGFR1, FGFR2, and FGFR3, with less potent inhibition of FGFR4. [, ]

Futibatinib

  • Compound Description: Futibatinib is an irreversible FGFR2 inhibitor. [] It demonstrated clinical benefit in a patient with cholangiocarcinoma harboring an acquired L618F FGFR2 kinase domain mutation after initial treatment with Debio 1347. []
  • Relevance: Futibatinib's ability to target the acquired resistance mutation L618F in FGFR2 highlights the potential for developing resistance mutations to CH5183284, which emphasizes the need to understand and potentially overcome resistance mechanisms in the clinic. []
  • Compound Description: This refers to a class of compounds, specifically FGFR2 inhibitors, that possess the V564F gatekeeper mutation within the FGFR2 kinase domain. [] This mutation can confer resistance to some FGFR inhibitors.
  • Relevance: CH5183284 demonstrates unique activity against FGFR2 harboring the V564F gatekeeper mutation. [] This characteristic differentiates CH5183284 from some other FGFR inhibitors and highlights its potential efficacy in tumors with this specific resistance mechanism. []

Properties

CAS Number

1265229-25-1

Product Name

Debio-1347

IUPAC Name

[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone

Molecular Formula

C20H16N6O

Molecular Weight

356.38

InChI

InChI=1S/C20H16N6O/c1-11-23-16-7-6-13(9-17(16)24-11)26-20(21)14(10-22-26)19(27)18-8-12-4-2-3-5-15(12)25-18/h2-10,25H,21H2,1H3,(H,23,24)

InChI Key

BEMNJULZEQTDJY-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C=C(C=C2)N3C(=C(C=N3)C(=O)C4=CC5=CC=CC=C5N4)N

Solubility

Soluble in DMSO, not in water

Synonyms

Debio-1347; Debio 1347; Debio1347; CH5183284; CH 5183284; CH-5183284; FF284; FF-284; FF 284.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.